molecular formula C15H11ClN4O2 B11069378 3-[2-[(2-Chlorophenyl)methyl]tetrazol-5-yl]benzoic acid

3-[2-[(2-Chlorophenyl)methyl]tetrazol-5-yl]benzoic acid

Cat. No.: B11069378
M. Wt: 314.72 g/mol
InChI Key: KONPTGRKLYAFAY-UHFFFAOYSA-N
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Description

3-[2-(2-Chlorobenzyl)-2H-1,2,3,4-tetraazol-5-yl]benzoic acid is a complex organic compound that features a chlorobenzyl group attached to a tetraazole ring, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-Chlorobenzyl)-2H-1,2,3,4-tetraazol-5-yl]benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Tetraazole Ring: The tetraazole ring can be synthesized via a cycloaddition reaction between an azide and a nitrile compound under acidic conditions.

    Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the tetraazole ring.

    Formation of the Benzoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-Chlorobenzyl)-2H-1,2,3,4-tetraazol-5-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

3-[2-(2-Chlorobenzyl)-2H-1,2,3,4-tetraazol-5-yl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The exact mechanism of action of 3-[2-(2-Chlorobenzyl)-2H-1,2,3,4-tetraazol-5-yl]benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The tetraazole ring and chlorobenzyl group may play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorobenzyl)-2H-1,2,3,4-tetraazole: Lacks the benzoic acid moiety.

    3-(2-Benzyl)-2H-1,2,3,4-tetraazol-5-yl]benzoic acid: Lacks the chlorine atom on the benzyl group.

    3-[2-(2-Chlorobenzyl)-2H-1,2,3,4-tetraazol-5-yl]acetic acid: Contains an acetic acid group instead of a benzoic acid group.

Uniqueness

3-[2-(2-Chlorobenzyl)-2H-1,2,3,4-tetraazol-5-yl]benzoic acid is unique due to the presence of both the chlorobenzyl group and the benzoic acid moiety, which may confer specific chemical reactivity and biological activity not observed in similar compounds.

Properties

Molecular Formula

C15H11ClN4O2

Molecular Weight

314.72 g/mol

IUPAC Name

3-[2-[(2-chlorophenyl)methyl]tetrazol-5-yl]benzoic acid

InChI

InChI=1S/C15H11ClN4O2/c16-13-7-2-1-4-12(13)9-20-18-14(17-19-20)10-5-3-6-11(8-10)15(21)22/h1-8H,9H2,(H,21,22)

InChI Key

KONPTGRKLYAFAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2N=C(N=N2)C3=CC(=CC=C3)C(=O)O)Cl

Origin of Product

United States

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